molecular formula C20H24ClN3O6 B15285919 (4-Nitrophenyl) 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride

(4-Nitrophenyl) 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride

Cat. No.: B15285919
M. Wt: 437.9 g/mol
InChI Key: JFZLPXVXTZKFDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Z-LYS-ONP HCL is synthesized through the esterification of Nα-Z-L-lysine with 4-nitrophenol in the presence of a coupling reagent. The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature and monitored until completion .

Industrial Production Methods: Industrial production of Z-LYS-ONP HCL follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Z-LYS-ONP HCL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Z-LYS-ONP HCL involves its hydrolysis by proteolytic enzymes. The ester bond is cleaved, releasing 4-nitrophenol, which can be detected spectrophotometrically. This allows for the quantification of enzyme activity. The molecular targets are the active sites of proteases and endopeptidases, which catalyze the hydrolysis reaction .

Comparison with Similar Compounds

Uniqueness: Z-LYS-ONP HCL is unique due to its high specificity and efficiency as a chromogenic substrate for proteases and endopeptidases. Its ability to release 4-nitrophenol upon hydrolysis makes it a valuable tool in enzyme assays and peptide synthesis .

Properties

IUPAC Name

(4-nitrophenyl) 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6.ClH/c21-13-5-4-8-18(22-20(25)28-14-15-6-2-1-3-7-15)19(24)29-17-11-9-16(10-12-17)23(26)27;/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZLPXVXTZKFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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